tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C16H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-phenylpyrrolidine-1-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2-position of the pyrrolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: tert-Butyl 2-carboxy-2-phenylpyrrolidine-1-carboxylate.
Reduction: tert-Butyl 2-hydroxymethyl-2-phenylpyrrolidine-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-phenylpyrrolidine-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
tert-Butyl 2-formylpyrrolidine-1-carboxylate:
Uniqueness
tert-Butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is unique due to the presence of both the formyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate is an organic compound belonging to the pyrrolidine class. Its unique structure, characterized by a tert-butyl ester group and a formyl group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using amino acids or nitrogen-containing compounds.
- Introduction of the Formyl Group : Formylation reactions with reagents like formic acid or formyl chloride are employed.
- Esterification : The tert-butyl ester is introduced using tert-butyl alcohol and an acid catalyst.
These synthetic routes allow for the generation of various derivatives, which can be tailored for specific biological applications .
The biological activity of this compound is primarily linked to its interaction with molecular targets such as enzymes and receptors. The formyl group acts as an electrophile, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate enzyme activity or receptor function, leading to diverse biological effects .
Unique Structural Features
The tert-butyl group introduces steric hindrance, influencing the compound's reactivity and interactions with biological targets. The (2S,5S) stereochemistry further enhances selectivity in biological systems, potentially affecting pharmacodynamics .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Clostridium difficile, indicating potential for therapeutic applications in treating infections .
- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways by interacting with transcription factors involved in immune responses. For instance, they may suppress NF-kappa-B activation and influence cytokine production .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
Toxicity Profile
The safety profile of this compound derivatives has been evaluated in various cellular models. Notably, some compounds demonstrated high tolerance levels in MCF-7 cells even at concentrations significantly above their MICs, indicating a favorable toxicity profile for potential therapeutic use .
Properties
IUPAC Name |
tert-butyl 2-formyl-2-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRZDRYKDCQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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